molecular formula C8H15ClN2O B2397811 4-Pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride CAS No. 2243520-80-9

4-Pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride

Cat. No. B2397811
CAS RN: 2243520-80-9
M. Wt: 190.67
InChI Key: NPGPAISMCRTYOA-UHFFFAOYSA-N
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Description

“4-Pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride” is a chemical compound with the molecular formula C9H10N2O . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “4-Pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For example, in 2019, Guazzelli et al. developed a series of polyhydroxylated pyrrolidines using the double reductive amination reaction .


Molecular Structure Analysis

The pyrrolidine ring in “4-Pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride” is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of heterocyclic compounds related to "4-Pyrrolidin-3-ylpyrrolidin-2-one hydrochloride" have been extensively studied. For instance, Murthy et al. (2017) explored new heterocyclic molecules through synthesis and characterization techniques. Their study delved into the reactivity of these compounds, providing insights into their potential applications in non-linear optics and as precursors for further chemical modifications. The investigation highlighted the molecule's stability, electronic structure, and reactivity, underscoring its significance in scientific research (Murthy et al., 2017).

Molecular Dynamics and Docking Studies

Research has also focused on the computational analysis and docking studies of related compounds. For example, the docking studies of related molecules have shown their potential interaction with biological targets, suggesting applications in drug discovery and development. Such computational analyses help in understanding the molecular basis of the compound's reactivity and interaction with biological molecules, paving the way for the design of new therapeutic agents.

Catalytic Applications

The catalytic properties of compounds related to "4-Pyrrolidin-3-ylpyrrolidin-2-one hydrochloride" have been explored in various chemical reactions. For instance, Liu et al. (2014) demonstrated the use of a related DMAP hydrochloride catalyst for acylation reactions, revealing its recyclability and efficiency under base-free conditions. This study not only highlights the compound's catalytic activity but also its potential environmental and practical benefits in organic synthesis (Liu et al., 2014).

properties

IUPAC Name

4-pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-8-3-7(5-10-8)6-1-2-9-4-6;/h6-7,9H,1-5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGPAISMCRTYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2CC(=O)NC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride

CAS RN

2243520-80-9
Record name [3,3'-bipyrrolidin]-5-one hydrochloride
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